1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
Overview
Description
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often involve the use of catalysts such as InCl3 and solvents like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrazine in ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor, antileishmanial, and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit heat shock proteins by binding to their active sites, thereby disrupting their function and leading to antitumor effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl: Known for its cytotoxic effects against cancer cells.
5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines: Exhibits significant biological activities.
Uniqueness
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole, thiazole, and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
1-phenyl-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-10-11-25-18)15-12-23(14-4-2-1-3-5-14)22-16(15)13-6-8-19-9-7-13/h1-12H,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBJXLQOCVTQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173109 | |
Record name | 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955972-10-8 | |
Record name | 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955972-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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